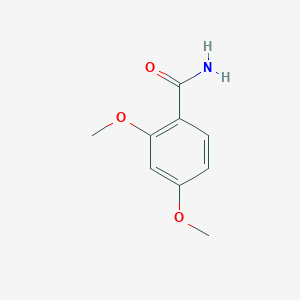

2,4-Dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNIWJWNLJDPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286092 | |

| Record name | 2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-95-5 | |

| Record name | NSC43742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2,4 Dimethoxybenzamide and Its Analogs

Established Synthetic Pathways to the 2,4-Dimethoxybenzamide Core

The construction of the this compound scaffold traditionally relies on well-established acylation and amidation reactions, as well as multi-step sequences for more complex analogs.

Acylation and Amidation Reactions in this compound Synthesis

The most direct route to this compound involves the formation of an amide bond between a 2,4-dimethoxybenzoyl derivative and an amine. A common method is the reaction of 2,4-dimethoxybenzoic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. For instance, the synthesis of N,N'-1,2-ethanediylbis(this compound) is achieved by reacting 2,4-dimethoxybenzoic acid with ethylenediamine, using a dehydrating agent such as thionyl chloride to promote the formation of the amide bonds.

Another approach involves the direct amidation of carboxylic acids. While not specific to this compound, general methods for direct amidation using catalysts like boric acid or under microwave irradiation have been developed and could be applied. semanticscholar.orgtandfonline.com For example, a solvent-free procedure using boric acid as a catalyst to react a carboxylic acid with urea (B33335) has been reported to produce various amides in good yields. semanticscholar.org

A variety of substituted benzamides can be synthesized through the condensation reaction between a benzoyl chloride derivative and an appropriate aniline (B41778) or amine in the presence of a base. researchgate.net For example, N-(2-benzoyl-4-chlorophenyl)-2,4-dimethoxybenzamide is synthesized via this route. researchgate.net

Multi-Step Approaches to Substituted 2,4-Dimethoxybenzamides

The synthesis of more complex analogs often requires multi-step sequences. These approaches allow for the introduction of various functional groups onto the benzamide (B126) core. For example, the synthesis of N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide, a related dimethoxybenzamide derivative, was achieved through the amidation of 2-hydroxy-5-chloroaniline with 3,4-dimethoxybenzoic acid using 1,1'-carbonyldiimidazole. tandfonline.com This intermediate can then undergo cyclization to form a benzoxazole (B165842) derivative. tandfonline.com

Another example is the synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, which involves a multi-step protocol starting from adamantane-1-carbonyl chloride. scirp.org This highlights how the this compound moiety can be coupled with complex heterocyclic systems.

Regioselective Synthesis via Directed Metalation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, and it has been successfully applied to the synthesis of substituted 2,4-dimethoxybenzamides.

Ortho-Lithiation and Subsequent Electrophilic Quenching

The amide group in N,N-disubstituted benzamides acts as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide. vulcanchem.com In the case of N,N-diethyl-2,4-dimethoxybenzamide, the amide group directs lithiation to the C3 position. Although the amide group of N,N‐diethyl‐2,4‐dimethoxybenzamide facilitates directed ortho‐metallation, its subsequent hydrolysis can be challenging. researchgate.net

This ortho-lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position. For instance, the reaction of lithiated N-benzylpyrene-1-carboxamide with CO2 as an electrophile resulted in the formation of the corresponding carboxylic acid at the C2 position in a 66% yield. nih.gov While this is a different benzamide, the principle of electrophilic quenching of the lithiated species is the same.

The choice of the organolithium reagent and reaction conditions can be crucial. For example, tertiary benzamides can be metalated at the ortho position with sec-butyllithium-tetramethylethylenediamine at -78°C in tetrahydrofuran. researchgate.net

Transmetalation Reactions for Functionalization

The ortho-lithiated species generated from benzamides can undergo transmetalation with other metals, such as magnesium or boron, to create organometallic reagents with different reactivity profiles. researchgate.netresearchgate.net This allows for a broader range of functionalization reactions.

For example, ortho-lithiated benzamides can undergo transmetalation with MgBr2·OEt2. researchgate.net These magnesium reagents can then react with electrophiles like allyl bromide or aliphatic aldehydes. researchgate.net The magnesium transmetalation procedure has been explored with lithiated 2-phenyl-4,4-dimethyloxazoline. researchgate.net

Transmetalation with boronic esters is another valuable technique. Ortho-lithiation followed by in-situ borylation of substituted morpholine (B109124) benzamides has been investigated, providing access to boronic esters that can be used in further cross-coupling reactions. researchgate.net

Emerging Green Chemistry Methodologies for Sustainable Production

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of various green chemistry approaches for the production of amides, including this compound and its analogs.

Solvent-free synthesis is a key principle of green chemistry. semanticscholar.orgnih.gov Several methods for amide synthesis that eliminate the need for hazardous solvents have been reported. One approach involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst, proceeding via trituration and direct heating. semanticscholar.org Another solvent-free method utilizes methoxysilanes as coupling agents for the reaction of carboxylic acids and amines. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and often leads to higher yields and shorter reaction times. tandfonline.comnih.gov An efficient synthesis of primary amides under microwave irradiation has been described where the primary amine is directly reacted with an acid without any catalyst. tandfonline.com Specifically, the microwave-assisted synthesis of N-acetyl-3,4-dimethoxybenzamide, a related compound, has been reported. dergipark.org.tr

The use of greener catalysts is another important aspect of sustainable chemistry. rsc.org Research into catalytic direct amidation is ongoing, with the aim of replacing stoichiometric activating agents with more environmentally benign catalysts. For example, a copper-based metal-organic framework has been shown to be an effective catalyst for the oxidative amidation of carboxylic acids. ua.es

Asymmetric Synthesis and Stereochemical Control in Benzamide Architectures

The synthesis of enantiomerically pure benzamides is a significant objective in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can dictate biological activity and material properties. nih.govsnnu.edu.cn Stereochemical control in benzamide architectures is often centered on managing atropisomerism, a type of axial chirality arising from restricted rotation around the aryl-C(O) bond. nih.govmdpi.com Advanced strategies to achieve this control include catalytic asymmetric synthesis, the use of chiral auxiliaries, and dynamic kinetic resolutions.

Catalytic Asymmetric Approaches

Catalytic methods offer an efficient route to chiral benzamides by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysts and transition-metal complexes have proven effective.

One prominent strategy involves the enantioselective bromination of 3-hydroxybenzamide (B181210) substrates using bifunctional organocatalysts. beilstein-journals.org These catalysts, which may contain both a (thio)urea and a tertiary amine group, can engage in multipoint recognition with the substrate. beilstein-journals.org The catalyst's hydrogen-bond donor and acceptor sites interact with the benzamide's phenolic and amide moieties, respectively, stabilizing a specific conformation in the transition state to direct the enantioselective halogenation. beilstein-journals.org

Peptide-based catalysts have also been successfully employed for the atroposelective bromination of benzamides. nih.gov For instance, a simple tetrapeptide catalyst can facilitate the enantioselective synthesis of atropisomeric benzamides, achieving high enantiomeric ratios. nih.gov The mechanism is believed to involve the formation of a specific complex between the substrate and the catalyst, which guides the regioselective and stereoselective bromination. nih.gov

Transition-metal catalysis provides another powerful tool for constructing chiral benzamide frameworks. snnu.edu.cn For example, chiral cyclopentadienyl (B1206354) cobalt(III) catalysts have been used for the enantioselective [4 + 1] annulation of N-chlorobenzamides with cyclopropenes to produce chiral isoindolinones. acs.org This redox-neutral process involves C–H activation and constructs the final product with excellent enantioselectivity. acs.org Similarly, nickel-catalyzed asymmetric hydroarylation of vinyl amides, using a chiral bisimidazoline (BIm) ligand, can create a new stereocenter alpha to the nitrogen atom, yielding enantioenriched α-arylbenzamides. uzh.ch

Table 1: Catalytic Asymmetric Synthesis of Chiral Benzamide Derivatives This table presents a selection of catalytic methods used to generate chiral benzamides and related structures, highlighting the catalyst, substrate scope, and achieved stereoselectivity.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Tetrapeptide Organocatalyst | Enantioselective Bromination | m-Hydroxy N,N-dicyclopropylbenzamide | Dibrominated Benzamide | 96:4 er | nih.gov |

| Bifunctional (Thio)urea-Amine Catalyst | Enantioselective Bromination | 3-Hydroxy-N,N-diethylbenzamide | Axially Chiral Brominated Benzamide | Up to 80% ee | beilstein-journals.org |

| Chiral CpxCoIII Complex | [4 + 1] Annulation | p-Methoxy-N-chlorobenzamide | Chiral Isoindolinone | 97.5:2.5 er | acs.org |

| Ni-Catalyst / Chiral BIm Ligand | Reductive Hydroarylation | N-Vinylbenzamide | α-Arylbenzamide | Up to 90% ee | uzh.ch |

Chiral Auxiliaries in Benzamide Synthesis

A classic and reliable method for stereochemical control involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit is attached to the starting material to direct the stereochemical outcome of one or more subsequent reactions, after which it can be removed. wikipedia.org

For instance, α-methylbenzylamine-type chiral auxiliaries are widely used to synthesize chiral N-heterocycles, including isoindolinones, via aza-Michael reactions. beilstein-journals.org The stereocontrol can be enhanced by a "dual-control" approach, where both the chiral auxiliary on the benzamide and a chiral catalyst are used simultaneously. This strategy has been applied to the intramolecular aza-Michael reaction of benzamides bearing an acrylamide (B121943) group, using a cinchoninium salt as a phase-transfer catalyst to produce optically active isoindolinones with good diastereomeric excesses. beilstein-journals.org

Pseudoephedrine is another effective chiral auxiliary. wikipedia.orgnih.gov It can be reacted with a carboxylic acid to form a chiral amide, which then directs subsequent reactions such as alkylations. wikipedia.org The facial selectivity of reactions involving these auxiliaries can sometimes be inverted by manipulating the structure of the auxiliary itself, allowing for diastereodivergent synthesis from a single chirality source. nih.gov

The interaction between chiral groups within a molecule can lead to what is known as a "match-mismatch" effect. rsc.org When a benzamide possesses chiral substituents in both ortho positions, the stereochemical relationship between them can either be "matched," leading to a single, well-defined conformer and high selectivity, or "mismatched," resulting in mixtures of conformers or poor selectivity. rsc.org This principle underscores the importance of conformational control in achieving desired stereochemical outcomes.

Table 2: Application of Chiral Auxiliaries in Benzamide Analog Synthesis This table summarizes examples where chiral auxiliaries are employed to direct the stereoselective synthesis of complex benzamide-containing molecules.

| Chiral Auxiliary | Reaction Type | Substrate | Key Outcome | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (R)-α-Methylbenzylamine | Intramolecular Aza-Michael | ortho-Acrylamide Benzamide | Synthesis of Chiral Isoindolinone | Up to 80% de | beilstein-journals.org |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | α,β-Unsaturated Amide | Formation of β-Amino Amides | Good to High | nih.gov |

| Atropisomeric Naphthamide | rsc.orgrsc.org Sigmatropic Rearrangement | Chiral Aldehyde Adduct | Diastereoselective Functionalization | Not specified | rsc.org |

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a particularly powerful strategy for the asymmetric synthesis of atropisomeric compounds. mdpi.com This method is applied to substrates that can racemize (interconvert between enantiomers) under the reaction conditions. A chiral catalyst or reagent selectively reacts with one enantiomer faster than the other, while the remaining substrate continuously equilibrates. This process can theoretically convert an entire racemic mixture into a single, enantioenriched product. mdpi.comacs.org

DKR has been effectively applied to the synthesis of atropisomeric benzamides through peptide-catalyzed asymmetric bromination. mdpi.com In these reactions, tertiary benzamides that exhibit configurational stability only after ortho-functionalization serve as ideal substrates. nih.govmdpi.com The catalyst not only resolves the chiral product but also drives the equilibration of the starting material, leading to high yields and enantioselectivity. mdpi.com Biocatalytic methods, employing enzymes like lipases, have also been used for the DKR of atropisomeric compounds, showcasing the versatility of this approach. acs.org

Derivatization Chemistry and Molecular Transformations of 2,4 Dimethoxybenzamide

Functionalization at the Amide Nitrogen and Carbonyl Centers

The amide group of 2,4-dimethoxybenzamide is a key site for chemical modification. The nitrogen atom can undergo reactions such as N-alkylation to introduce various alkyl or aryl groups. For instance, N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide is synthesized by reacting 2,4-dimethoxybenzoyl chloride with 3,3-diphenylpropylamine. This straightforward amidation highlights the reactivity of the carbonyl group towards nucleophilic attack by amines.

Aromatic Ring Functionalization and Substitution Patterns

The 2,4-dimethoxy substitution pattern on the benzene (B151609) ring significantly influences its reactivity in electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions. msu.edu This inherent reactivity allows for the introduction of a variety of functional groups onto the aromatic core.

A powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this technique, the amide group acts as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent ortho position (C3). wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce substituents specifically at this position. wikipedia.orgorganic-chemistry.org This method provides a high degree of control over the substitution pattern, which is not always achievable with standard electrophilic substitution. For instance, the amide group of N,N-diethyl-2,4-dimethoxybenzamide has been shown to facilitate directed ortho-metalation and subsequent allylation of the aromatic ring. researchgate.netresearchgate.net

Cyclization and Heteroannelation Reactions Utilizing this compound Precursors

Precursors derived from this compound are valuable building blocks for the synthesis of heterocyclic compounds through cyclization and heteroannelation reactions. These reactions often involve the strategic placement of functional groups on the benzamide (B126) scaffold that can then react intramolecularly to form new rings.

One notable application is in the synthesis of quinazolin-4-ones. nih.govarkat-usa.orgrsc.orgnih.gov For example, 2-amino-4,5-dimethoxybenzamide (B1279002) can undergo condensation reactions with aldehydes or their equivalents to form the quinazolinone core. arkat-usa.orgnih.gov An electrochemical method has been developed for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from 2-amino-4,5-dimethoxybenzamide. arkat-usa.org Another approach involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization to yield quinazolinones. nih.gov

Furthermore, derivatives of this compound can be used to synthesize other heterocyclic systems like dihydroisocoumarins. researchgate.net The synthesis of 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one has been achieved using precursors that are alternatives to N,N-diethyl-2,4-dimethoxybenzamide, which itself can be challenging to hydrolyze for this conversion. researchgate.net

Advanced Coupling Reactions for Complex Architectures (e.g., Cross-Coupling)

The functionalized derivatives of this compound are excellent substrates for advanced cross-coupling reactions, enabling the construction of complex biaryl structures and other elaborate molecular frameworks. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. wikipedia.orglibretexts.org

Aryl halides or triflates derived from this compound can be coupled with a variety of boronic acids or their esters to form new carbon-carbon bonds. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. libretexts.orgnih.gov This methodology is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The versatility of the Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl groups, significantly expanding the structural diversity of molecules that can be accessed from a this compound starting point.

Radical-Mediated Transformations and Rearrangement Studies

Radical-mediated reactions offer an alternative pathway for the functionalization and transformation of this compound and its derivatives. These reactions involve the generation of radical intermediates, which can undergo a variety of subsequent reactions, including additions, cyclizations, and rearrangements. While specific radical-mediated transformations directly on this compound are not extensively documented in the provided context, the general principles of radical chemistry can be applied. For instance, radical C-H functionalization has emerged as a powerful tool in organic synthesis. sigmaaldrich.com

Comprehensive Spectroscopic and X Ray Crystallographic Characterization of 2,4 Dimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

The ¹H NMR spectrum of 2,4-Dimethoxybenzamide provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the amide protons, and the methoxy (B1213986) group protons.

The aromatic region displays a characteristic three-proton system. The proton at position 6 (H-6) is ortho to the electron-withdrawing amide group and is expected to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-5. The proton at position 5 (H-5) is coupled to both H-6 and H-3, resulting in a doublet of doublets. The proton at position 3 (H-3), adjacent to a methoxy group, is the most shielded and appears as a doublet from coupling to H-5.

The two protons of the primary amide (-CONH₂) are chemically non-equivalent and may appear as two separate broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. The two methoxy groups (-OCH₃) at positions 2 and 4 are in different electronic environments and are expected to appear as two distinct sharp singlets, each integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CONH₂ | ~7.5 - 8.0 | br s, br s | N/A | 2H |

| H-6 | ~8.1 | d | ~8.5 | 1H |

| H-5 | ~6.6 | dd | J = ~8.5, ~2.2 | 1H |

| H-3 | ~6.5 | d | ~2.2 | 1H |

| C4-OCH₃ | ~3.85 | s | N/A | 3H |

| C2-OCH₃ | ~3.90 | s | N/A | 3H |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds. Solvent is assumed to be DMSO-d₆.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule.

The carbonyl carbon of the amide group is the most deshielded, typically appearing around 165-170 ppm. The two aromatic carbons directly bonded to oxygen (C-2 and C-4) are also significantly deshielded, appearing in the 160-165 ppm range. The remaining four aromatic carbons (C-1, C-3, C-5, C-6) resonate in the typical aromatic region of 100-135 ppm. Their precise shifts are influenced by the electronic effects of the amide and methoxy substituents. The two methoxy carbons are the most shielded, appearing further upfield at approximately 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-2 | ~162 |

| C-4 | ~160 |

| C-6 | ~133 |

| C-1 | ~118 |

| C-5 | ~105 |

| C-3 | ~98 |

| C4-OCH₃ | ~56.0 |

| C2-OCH₃ | ~55.5 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, allowing for unambiguous assignment of the ¹H and ¹³C spectra and confirmation of the molecular structure. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.comemerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting H-6 with H-5, and H-5 with H-3, confirming the connectivity of the aromatic protons. No correlations would be expected for the singlet methoxy signals or the amide protons under normal conditions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). columbia.edu An HSQC spectrum would be instrumental in assigning the carbon signals. It would show correlations between H-3 and C-3, H-5 and C-5, and H-6 and C-6. Additionally, it would link the proton signals of the two methoxy groups to their corresponding carbon signals. columbia.edu

H-6 correlating to the carbonyl carbon (C=O), C-2, and C-4.

The amide protons (-CONH₂) correlating to the carbonyl carbon (C=O) and C-1 and C-2.

The protons of the C-2 methoxy group correlating to C-2.

The protons of the C-4 methoxy group correlating to C-4.

H-3 correlating to C-1, C-2, and C-5. These correlations would definitively piece together the entire molecular structure, confirming the positions of the amide and methoxy substituents on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the C-2 methoxy protons and the H-3 proton, as well as between the amide protons and the H-6 proton, providing information about the preferred conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The primary amide group gives rise to two distinct N-H stretching bands in the 3100-3500 cm⁻¹ region. ucla.edu The C=O stretching vibration (Amide I band) results in a very strong and sharp absorption between 1630 and 1690 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is typically found around 1550-1640 cm⁻¹.

The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations as a series of peaks in the 1400-1600 cm⁻¹ region. vscht.cz The ether linkages produce strong, characteristic C-O stretching bands in the 1000-1300 cm⁻¹ range. Specifically, aryl-alkyl ethers show an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1690 | Strong, Sharp |

| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Medium |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium |

| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

| Aromatic (C-H) | Out-of-plane Bend | 700 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol , so the molecular ion peak would appear at m/z = 181.

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pathway for benzamides is often initiated by the loss of the amino group. For this compound, the primary fragmentation is the alpha-cleavage to lose an •NH₂ radical, forming the highly stable 2,4-dimethoxybenzoyl cation.

Proposed Fragmentation Pathway:

Molecular Ion Formation: C₉H₁₁NO₃ + e⁻ → [C₉H₁₁NO₃]⁺• (m/z = 181)

Formation of the Benzoyl Cation: The molecular ion loses a neutral amino radical (•NH₂). [C₉H₁₁NO₃]⁺• → [C₉H₉O₃]⁺ + •NH₂ (m/z = 165) This fragment, the 2,4-dimethoxybenzoyl cation, is expected to be the base peak or a very prominent peak in the spectrum due to its resonance stabilization.

Loss of Carbon Monoxide: The benzoyl cation can then lose a neutral carbon monoxide (CO) molecule. [C₉H₉O₃]⁺ → [C₈H₉O₂]⁺ + CO (m/z = 137)

Loss of Methyl Radical: Fragmentation can also occur at the methoxy groups, typically involving the loss of a methyl radical (•CH₃). [C₉H₉O₃]⁺ → [C₈H₆O₃]⁺• + •CH₃ (m/z = 150)

Table 4: Proposed Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 181 | [M]⁺• | [C₉H₁₁NO₃]⁺• | Molecular Ion |

| 165 | [M - NH₂]⁺ | [C₉H₉O₃]⁺ | 2,4-dimethoxybenzoyl cation; Likely Base Peak |

| 150 | [M - NH₂ - CH₃]⁺• | [C₈H₆O₃]⁺• | Loss of methyl radical from benzoyl cation |

| 137 | [M - NH₂ - CO]⁺ | [C₈H₉O₂]⁺ | Loss of CO from benzoyl cation |

Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed experimental data on the ESI-MS and LC-MS analysis of this compound, including retention times and specific fragmentation patterns from collision-induced dissociation (CID), are not available in published literature. Such an analysis would typically involve separating the compound using liquid chromatography and then ionizing it, most commonly via protonation in positive ion mode to form the [M+H]⁺ ion, before subjecting it to mass analysis.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental HRMS data for this compound is not found, the theoretical exact mass can be calculated based on its elemental formula, C₉H₁₁NO₃. This calculation is fundamental for confirming the elemental composition in an experimental setting.

| Ion Species | Theoretical Monoisotopic Mass (Da) |

| [M] (C₉H₁₁NO₃) | 181.0739 |

| [M+H]⁺ (C₉H₁₂NO₃⁺) | 182.0817 |

| [M+Na]⁺ (C₉H₁₁NNaO₃⁺) | 204.0636 |

| [M-H]⁻ (C₉H₁₀NO₃⁻) | 180.0661 |

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure

A published single-crystal X-ray structure for this compound could not be located. This information is essential for a definitive analysis of its solid-state properties.

Elucidation of Molecular Geometry and Conformation

Without a crystal structure, a detailed description of the precise bond lengths, bond angles, and dihedral angles of this compound in the solid state cannot be provided. Such data would reveal the planarity of the benzamide (B126) group relative to the benzene ring and the specific conformations of the two methoxy groups.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

An analysis of the crystal packing and the specific network of intermolecular interactions is contingent on having crystallographic data. In its absence, a discussion of how this compound molecules arrange in a crystal lattice and the nature of their hydrogen bonds (e.g., amide-amide interactions) or other non-covalent forces like C-H···π interactions would be purely speculative.

Theoretical and Computational Investigations of 2,4 Dimethoxybenzamide

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry. wikipedia.org DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com

Ground-State Geometry Optimization and Conformational Landscapes

A crucial first step in computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the ground-state geometry. utwente.nljoaquinbarroso.com This process is fundamental to understanding a molecule's chemical properties and reactivity. mdpi.com For complex molecules, exploring the conformational landscape—the collection of all possible spatial arrangements of atoms—is essential to identify the most energetically favorable conformers. chemrxiv.org

Computational methods like DFT are employed to perform geometry optimizations. chimia.chaps.orgorientjchem.org For instance, the ground-state molecular structure of a related benzamide (B126) derivative, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, was optimized using the DFT-B3LYP/6-31G(d,p) method, and the resulting theoretical structure was compared with experimental X-ray diffraction data. nih.gov This comparison helps to validate the accuracy of the computational approach.

The process of geometry optimization involves finding the minimum on the potential energy surface of the molecule. joaquinbarroso.com For larger or more flexible molecules, this can be a computationally intensive task. To improve efficiency, a sequential protocol involving initial optimization with a semi-empirical method followed by a single-point energy calculation with a higher-level DFT method can be employed. mdpi.com

Analysis of Electronic Transitions (e.g., HOMO-LUMO Orbital Energies)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netossila.com The HOMO represents the orbital with the highest energy that is occupied by electrons, while the LUMO is the lowest energy orbital that is unoccupied. ossila.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, influencing its electronic and optical properties. mdpi.com The energies of these orbitals can be calculated using DFT methods. schrodinger.comrsc.org

Table 1: Frontier Molecular Orbital (FMO) Analysis Parameters

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; indicates the ability to donate an electron. researchgate.netossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates the ability to accept an electron. researchgate.netossila.com |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); relates to the molecule's stability and reactivity. researchgate.net |

Analysis of the HOMO and LUMO can predict the most likely regions for electronic transitions within the molecule. researchgate.net For example, in some molecular systems, the main electronic transition upon excitation is from the HOMO to the LUMO. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.dewolfram.com It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.orguni-muenchen.de

MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent the potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). wolfram.comresearchgate.net These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting chemical reactivity. orientjchem.org For instance, the MEP of a related benzamide derivative was determined to understand its reactive sites. nih.gov

Molecular Dynamics Simulations of 2,4-Dimethoxybenzamide Systems

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules. rsc.org

The Hirshfeld surface provides a three-dimensional picture of the molecular shape in a crystalline environment and can be colored to highlight different types of intermolecular contacts and their relative strengths. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com

For example, in the study of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, Hirshfeld surface analysis was used to investigate the intermolecular interactions in the crystal network. nih.gov Similarly, the analysis of 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one revealed that H⋯H contacts were the most significant contributors to the Hirshfeld surfaces. mdpi.com This type of analysis is crucial for understanding the packing of molecules in the solid state and the forces that govern it.

Table 2: Common Intermolecular Interactions Quantified by Hirshfeld Surface Analysis

| Interaction Type | Description |

| H···H | Interactions between hydrogen atoms. |

| C···H/H···C | Interactions between carbon and hydrogen atoms. |

| O···H/H···O | Hydrogen bonding interactions involving oxygen. |

| N···H/H···N | Hydrogen bonding interactions involving nitrogen. |

| C···C | Pi-stacking or other interactions between carbon atoms. mdpi.com |

Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethoxybenzamide Derivatives

Mechanistic Studies of Amide Bond Formation and Cleavage

The formation and cleavage of the amide bond are fundamental reactions for 2,4-dimethoxybenzamide, underpinning its synthesis and metabolic pathways.

Amide Bond Formation: The synthesis of this compound and its N-substituted derivatives typically involves the coupling of 2,4-dimethoxybenzoic acid with ammonia (B1221849) or a primary/secondary amine. The most common laboratory-scale methods utilize coupling agents to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. evitachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

Alternatively, the synthesis can proceed via the more reactive 2,4-dimethoxybenzoyl chloride. This acid chloride can be prepared by treating 2,4-dimethoxybenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orglibretexts.org The subsequent reaction with an amine, often under Schotten-Baumann conditions using a base like triethylamine (B128534) or pyridine, readily forms the amide bond. vulcanchem.com Industrial production may favor these methods for their efficiency and scalability.

Below is a table summarizing common methods for the formation of the amide bond in this compound derivatives.

Table 1: Methods for Amide Bond Formation| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | 2,4-dimethoxybenzoic acid, Amine, EDCI or DCC | O-acylisourea | Mild conditions, common in laboratory synthesis. evitachem.com |

| Acid Chloride Reaction | 2,4-dimethoxybenzoyl chloride, Amine, Base (e.g., triethylamine) | Acid Chloride | Highly reactive, suitable for less reactive amines. vulcanchem.com |

| Transamidation | N-activated amides (e.g., N-Boc), Amine | Tetrahedral Intermediate | Metal-free approach for exchanging amine groups. nih.gov |

Regioselectivity and Stereoselectivity in Reactions Involving the Benzamide (B126) Core

The interplay between the amide group and the dimethoxy-substituted ring influences the selectivity of various reactions.

Regioselectivity: A prominent example of regioselectivity is the directed ortho-metalation (DoM) of N,N-disubstituted this compound derivatives. researchgate.net The amide group, particularly a tertiary amide like N,N-diethyl-2,4-dimethoxybenzamide, can direct a strong base, typically an organolithium reagent like sec-butyllithium, to deprotonate the aromatic ring at the sterically accessible position ortho to the amide. In the case of this compound, the C5 position is activated by the methoxy (B1213986) groups, but the amide can direct lithiation to the C3 position. However, the N,N-diethylamide group has been shown to facilitate directed ortho-metallation, which can then be followed by reaction with an electrophile. researchgate.net This tactic is a powerful tool for introducing substituents at a specific position that would not be predicted by standard electrophilic substitution rules.

Stereoselectivity: Reactions involving the generation of new stereocenters adjacent to the benzamide core can be influenced by the existing structure. For instance, in the synthesis of 3,4-dihydroisocoumarins from derivatives of this compound, stereoselective reactions are crucial. researchgate.net The asymmetric addition to aldehydes from laterally lithiated chiral precursors derived from related toluic amides demonstrates how stereoselectivity can be achieved. researchgate.net While the E1 reaction mechanism generally favors the formation of the more stable trans alkene (stereoselectivity), E2 reactions can be stereospecific, with the product's stereochemistry dictated by the anti-periplanar arrangement of the departing groups in the starting material. chemistrysteps.commasterorganicchemistry.com

Pathways of Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of the three substituents. wikipedia.org The two methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density through resonance. saskoer.ca The benzamide group (-CONH₂) is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

The combined effect of these groups determines the position of substitution. The activating methoxy groups dominate the directing effects.

The -OCH₃ group at C2 directs electrophiles to the C3 (ortho) and C5 (para) positions.

The -OCH₃ group at C4 directs electrophiles to the C3 and C5 (ortho) positions.

The -CONH₂ group at C1 directs to the C3 and C5 (meta) positions.

All three groups direct towards the C3 and C5 positions. The C5 position is strongly activated by both methoxy groups (it is para to the C2-methoxy and ortho to the C4-methoxy). The C3 position is also activated, but may be slightly more sterically hindered due to its position between the amide and a methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Table 2: Directing Effects of Substituents on the this compound Ring for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CONH₂ | C1 | Deactivating (Resonance Withdrawing) | meta (to C3, C5) |

| -OCH₃ | C2 | Activating (Resonance Donating) wikipedia.org | ortho, para (to C3, C5) saskoer.ca |

| -OCH₃ | C4 | Activating (Resonance Donating) wikipedia.org | ortho (to C3, C5) saskoer.ca |

| Predicted Site of Substitution | C5 | Activated by all three groups | Major Product |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For this compound, these reactions would yield the corresponding 5-substituted derivative as the major product.

Photochemical Reactivity of Benzamide Systems

Photochemistry involves chemical reactions initiated by the absorption of light. dalalinstitute.com Benzamide systems can undergo various photochemical transformations, depending on the specific structure and reaction conditions. While specific studies on this compound are not widely reported, the reactivity of related aromatic carbonyl compounds provides insight.

Aromatic ketones and aldehydes are known to undergo reactions such as photoreduction and photoaddition (e.g., oxetane (B1205548) formation, the Paterno-Büchi reaction). core.ac.uk These reactions often proceed from an excited triplet state (T₁). core.ac.uk The nature of the lowest triplet state (n,π* or π,π) is crucial in determining the reaction pathway. Carbonyl compounds with a lowest n,π triplet state are typically more reactive in hydrogen abstraction reactions. core.ac.uk

For benzamide derivatives, photochemical reactions can include:

Photo-Fries Rearrangement: Although more common for aryl esters, a similar rearrangement could potentially occur for amides, leading to the migration of the acyl group to the aromatic ring.

Hydrogen Abstraction: If a suitable hydrogen donor is present, the excited carbonyl group of the benzamide could abstract a hydrogen atom, initiating radical reactions. utah.edu This is a key step in photoreduction.

Cyclization Reactions: Intramolecular photochemical cyclizations are possible if appropriate functional groups are present elsewhere in the molecule.

The efficiency and outcome of these reactions are dictated by the quantum yield, which is the ratio of the number of molecules reacted to the number of photons absorbed. dalalinstitute.comphotobiology.info The presence of quenchers, such as molecular oxygen, can significantly impact these reactions by deactivating the excited triplet state. photobiology.info

Non Pharmaceutical Applications and Materials Science Integration of 2,4 Dimethoxybenzamide

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds (e.g., Isochromenones, Heterocyclic Systems)

2,4-Dimethoxybenzamide serves as a fundamental building block in the construction of complex molecular frameworks, particularly heterocyclic compounds, which are integral to various chemical industries.

The synthesis of isochromenones, a class of lactones, can be facilitated using derivatives of this compound. For instance, the N,N-diethyl derivative, N,N-diethyl-2,4-dimethoxybenzamide, is employed as a precursor in the synthesis of 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one. researchgate.net The process leverages the amide group to direct an ortho-metallation reaction, a powerful technique in organic synthesis that allows for the selective functionalization of the aromatic ring. researchgate.net This directed metallation is followed by allylation, and subsequent acid-catalyzed cyclization of the resulting intermediate yields the dihydroisocoumarin structure. researchgate.net

Beyond isochromenones, this compound is a key starting material for a variety of other heterocyclic systems. mdpi.com It is used in the synthesis of substituted benzothiazole (B30560) and benzimidazole (B57391) carboxamides. For example, it can be reacted to form N-(6-aminobenzothiazol-2-yl)-2,4-dimethoxybenzamide and N-[5(6)-aminobenzimidazol-2-yl]-2,4-dimethoxybenzamide. mdpi.com These syntheses demonstrate the versatility of the benzamide (B126) moiety in forming larger, fused heterocyclic structures. Such heterocyclic compounds are foundational in the development of new materials and chemical probes. d-nb.infonih.govzioc.ru The ability to construct these diverse scaffolds highlights this compound's importance as a versatile intermediate. smolecule.comambeed.com

| Scaffold Class | Specific Example | Synthetic Utility of this compound Derivative | Reference |

|---|---|---|---|

| Isochromenones | 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | Serves as a precursor where the amide group directs ortho-metallation and subsequent allylation. researchgate.net | researchgate.net |

| Benzothiazoles | N-(6-aminobenzothiazol-2-yl)-2,4-dimethoxybenzamide | Acts as the core benzamide structure for building the substituted benzothiazole system. mdpi.com | mdpi.com |

| Benzimidazoles | N-[5(6)-aminobenzimidazol-2-yl]-2,4-dimethoxybenzamide | Provides the foundational 2,4-dimethoxybenzoyl group for the synthesis of the target benzimidazole. mdpi.com | mdpi.com |

Potential in Functional Materials Design and Fabrication

The chemical properties of this compound suggest its potential utility in the field of materials science, particularly in the creation of functional materials with tailored properties. While direct applications are still emerging, its structure is analogous to molecules used in advanced material fabrication.

There is potential for this compound and its derivatives to be used as precursors in thin film deposition techniques like Atomic Layer Deposition (ALD). sciopen.com ALD is a process that builds films one atomic layer at a time, requiring precursor molecules that can react with a surface in a self-limiting manner. sciopen.com Organic molecules are increasingly used in a related process called Molecular Layer Deposition (MLD) to create organic or hybrid organic-inorganic thin films. beilstein-journals.org The viability of a molecule as an MLD precursor depends on its volatility, thermal stability, and reactivity. The defined structure of this compound, with its specific functional groups, makes it a candidate for investigation in this area, potentially enabling the deposition of thin polymer films with precise thickness and composition control. ontosight.ai

In the fabrication of electronic devices and advanced materials, the metallization of dielectric or polymer surfaces is a critical step. google.comresearchgate.net This often involves preparing the surface with organic molecules to ensure proper adhesion and uniformity of the deposited metal layer. google.comgoogle.com Organic compounds can act as conditioners or linkers, modifying the surface energy and providing nucleation sites for metal deposition. Given its chemical functionalities, this compound could potentially contribute to such novel material architectures. Its ability to be incorporated into larger polymer structures or to self-assemble on surfaces could be exploited in multi-step metallization processes, influencing the morphology and adhesive properties of the final metallic layer. While not a direct catalyst for metallization itself, its role as a building block for surface-modifying layers presents a plausible area for future research. researchgate.net

| Application Area | Potential Role | Key Molecular Features | Reference |

|---|---|---|---|

| Thin Film Deposition (MLD) | Organic Precursor | Defined chemical structure, reactive functional groups (amide, methoxy). ontosight.ai | sciopen.combeilstein-journals.orgontosight.ai |

| Novel Material Architectures | Component of surface modification layers for metallization. | Ability to be integrated into polymers or self-assembled layers to promote metal adhesion. researchgate.net | researchgate.netgoogle.comgoogle.com |

General Building Block in Complex Organic Synthesis Beyond Drug Discovery

Beyond its specific use in creating the scaffolds mentioned previously, this compound is a versatile building block for general organic synthesis. mdpi.com Its aromatic ring is activated by two methoxy (B1213986) groups, making it susceptible to electrophilic substitution, while the amide group can be hydrolyzed, reduced, or used to direct reactions to specific positions on the ring. researchgate.net This combination of features allows chemists to use it as a starting point for constructing a wide array of polysubstituted aromatic compounds. researchgate.net These compounds are not limited to drug discovery but are valuable in the development of agrochemicals, pigments, and other fine chemicals. ontosight.aiequationchemical.com The commercial availability and well-understood reactivity of this compound make it a reliable and strategic choice for synthetic chemists aiming to build complex molecular targets efficiently. smolecule.comambeed.com

Advanced Analytical Methodologies for 2,4 Dimethoxybenzamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in chemical analysis, enabling the separation of individual components from a mixture. This is particularly important in the synthesis and quality control of 2,4-Dimethoxybenzamide to ensure it is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile compounds like this compound. While a specific, standardized HPLC method for this compound is not extensively documented in publicly available literature, suitable methods can be inferred from the analysis of structurally similar compounds, such as other substituted benzamides.

A reversed-phase HPLC method would be the most common approach. In this setup, the stationary phase is nonpolar, and the mobile phase is polar. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to the aqueous buffer to achieve optimal separation.

Studies on related dimethoxybenzamide isomers suggest that the position of the methoxy (B1213986) groups can significantly influence retention times. For instance, steric hindrance in 2,6-dimethoxybenzamides can prevent the molecule from achieving planarity, which may lead to shorter retention times compared to other isomers. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assessment. However, a gradient elution, where the mobile phase composition is changed over time, may be necessary for separating complex mixtures of impurities. Detection is typically achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (or methanol and water) in varying ratios |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength corresponding to the absorbance maximum of this compound |

| Injection Volume | 10-20 µL |

This table presents a set of typical starting conditions for developing an HPLC method for this compound, based on methods for analogous compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a solid at room temperature, a heated injection port is required to vaporize the sample. The vaporized sample is then carried by an inert gas (the mobile phase) through a column containing the stationary phase.

The choice of column is critical for achieving good separation. For benzamide (B126) derivatives, a column with a moderately polar stationary phase, such as one containing phenyl and methyl polysiloxane, is often effective. A recent study on the analysis of N,N-dimethylbenzamide utilized an Rtx-5 amine column. nih.gov Temperature programming, where the column temperature is gradually increased during the analysis, is commonly employed to ensure the efficient elution of compounds with different boiling points.

Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. Mass spectrometry allows for the identification of the separated components based on their mass-to-charge ratio, providing structural information that can confirm the identity of this compound and its impurities. In some cases, derivatization of the analyte may be necessary to increase its volatility and thermal stability for GC analysis.

Table 2: General GC-MS Parameters for Benzamide Derivative Analysis

| Parameter | Condition |

| Column | Capillary column with a suitable stationary phase (e.g., Rtx-5 amine or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or Splitless |

| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 250-300 °C) |

| Oven Temperature Program | A temperature gradient to facilitate separation |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines general conditions that could be adapted for the GC-MS analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction, identifying fractions from column chromatography, and assessing the purity of a sample.

In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, is coated onto a solid support such as a glass or aluminum plate. A small spot of the sample solution is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

The choice of the solvent system is crucial for achieving good separation. For aromatic amides like this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often effective. silicycle.com The polarity of the solvent system can be adjusted by changing the ratio of the solvents to optimize the separation. For basic compounds, the addition of a small amount of a base like triethylamine (B128534) to the mobile phase can improve peak shape and resolution. silicycle.com

After the solvent has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. Since this compound contains a chromophore, it can be visualized under UV light. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 3: Common TLC Solvent Systems for Aromatic Amides

| Solvent System | Ratio (v/v) | Polarity |

| Ethyl Acetate / Hexane | 1:1 to 1:9 | Adjustable |

| Methanol / Dichloromethane | 1:99 to 10:90 | Adjustable |

| Toluene / Ethyl Acetate | 1:1 to 9:1 | Adjustable |

This table provides examples of solvent systems that can be used as a starting point for the TLC analysis of this compound on silica gel plates.

Quantitative Spectroscopic Techniques for Concentration Determination

Spectroscopic techniques are instrumental in determining the concentration of this compound in a solution. These methods are based on the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. zenodo.org The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent that does not absorb in the same region as the analyte. The UV-Vis spectrum of the solution is then recorded to identify the wavelength of maximum absorbance (λmax). For quantitative measurements, the absorbance is measured at the λmax to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. Based on the analysis of structurally similar compounds, such as Itopride Hydrochloride (a 3,4-dimethoxybenzamide (B75079) derivative), the λmax for this compound is expected to be in the UV region, potentially around 258 nm in a basic solution.

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.

Table 4: Key Parameters in Quantitative UV-Vis Spectroscopic Analysis

| Parameter | Description |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound exhibits the highest absorbance. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a particular wavelength. |

| Solvent | A solvent that dissolves the compound but does not absorb at the analytical wavelength. |

| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. |

This table highlights the essential parameters for the quantitative determination of this compound using UV-Vis spectroscopy.

Future Directions and Emerging Research Themes in 2,4 Dimethoxybenzamide Chemistry

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methods is a cornerstone of modern chemistry, and the synthesis of benzamide (B126) derivatives is no exception. nih.gov Future research is focused on moving beyond traditional methods to embrace novel strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

One emerging area is the use of advanced catalytic systems. Transition metal catalysis, for instance, remains a pivotal tool for creating complex molecular structures. nih.gov For benzamide synthesis, this could involve novel palladium-catalyzed coupling reactions that allow for the precise and efficient formation of the amide bond or the introduction of substituents onto the aromatic ring. Another promising avenue is the development of hypervalent iodine-mediated reactions. mdpi.com These methods are attractive due to their metal-free nature and mild conditions, offering a more environmentally friendly approach to synthesis. For example, a PhIO-mediated oxidation reaction has been successfully used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives, a scaffold that has been challenging to prepare via other methods. mdpi.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of ultrasound-assisted synthesis to facilitate C-O bond forming reactions or the exploration of one-pot procedures, such as the modified Biginelli protocol for synthesizing related heterocyclic structures, which offer considerable advantages over multi-step syntheses. nih.gov The development of novel processes for multi-step syntheses, such as those for the drug Itopride which contains a dimethoxybenzamide moiety, highlights the industrial demand for more commercially viable and efficient routes that reduce the consumption of reagents. justia.comgoogle.comgoogle.com These innovative approaches will be crucial for accessing novel 2,4-Dimethoxybenzamide derivatives with enhanced properties and for making their production more sustainable and cost-effective.

Application of Advanced Characterization Techniques for Deeper Structural Insights

To fully understand the properties and potential of this compound derivatives, researchers are turning to a suite of advanced characterization techniques. These methods provide unprecedented detail about molecular structure, conformation, and intermolecular interactions.

Hirshfeld Surface Analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, researchers can identify and analyze different types of non-covalent contacts. The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, distinguishing between H···H, O···H, C···H, and other contacts. nih.gov For example, analysis of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide showed that O···H and H···H interactions were the most significant contributors to the crystal packing. nih.gov Applying this technique to this compound would offer deep insights into how molecules recognize and assemble with one another.

Spectroscopic and Thermal Analysis complements diffraction methods. Techniques like FT-IR and NMR spectroscopy are essential for confirming the presence of functional groups and understanding the chemical environment of atoms within the molecule. researchgate.netnih.gov For example, FT-IR can identify characteristic stretching vibrations of N-H and C=O bonds in the amide group, while NMR provides detailed information about the connectivity and conformation of the molecule in solution. nih.govnih.gov

Table 1: Crystallographic and Refinement Data for a Related Benzamide Derivative This table presents data for 2,3-dimethoxy-N-(4-nitrophenyl)benzamide as an illustrative example of the detailed structural insights gained from X-ray crystallography.

| Parameter | Value | Reference |

| Chemical formula | C₁₅H₁₄N₂O₅ | nih.gov |

| Formula weight | 302.29 | nih.gov |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a, b, c (Å) | 7.3181 (4), 11.2346 (6), 17.1523 (9) | nih.gov |

| β (°) | 96.653 (2) | nih.gov |

| Volume (ų) | 1399.04 (13) | nih.gov |

| Z | 4 | nih.gov |

| R[F² > 2σ(F²)] | 0.043 | nih.gov |

| wR(F²) | 0.112 | nih.gov |

Design and Synthesis of Novel this compound-Derived Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful strategy for creating novel materials with tailored properties. The this compound scaffold is an excellent building block for designing complex supramolecular architectures due to its capacity for hydrogen bonding and other recognition events.

The amide functional group is a particularly robust and directional hydrogen-bonding unit, capable of forming predictable patterns known as supramolecular synthons. semanticscholar.orgmdpi.com A common and stable motif is the amide-amide dimer, where two benzamide molecules associate through a pair of N-H···O hydrogen bonds. researchmap.jp By strategically modifying the substituents on the this compound core, researchers can influence the formation of these synthons and guide the assembly into more complex structures like one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Crystal engineering is the rational design of crystalline solids based on an understanding of these intermolecular interactions. nih.gov The future in this area involves the synthesis of co-crystals, where this compound is crystallized with one or more "coformer" molecules. semanticscholar.orgnih.gov These coformers are chosen for their complementary hydrogen-bonding sites (e.g., carboxylic acids, phenols, or other amides), allowing for the construction of hetero-supramolecular synthons, such as amide-acid or amide-hydroxyl interactions. semanticscholar.orgmdpi.com This approach allows for the fine-tuning of physicochemical properties like solubility and stability. nih.gov The design of these novel architectures relies on a deep understanding of molecular recognition and self-assembly principles, driven by the cooperative interplay of various non-covalent forces. nih.gov

Exploration of Non-Covalent Interactions in Crystal Engineering

The deliberate control of crystal packing through the manipulation of non-covalent interactions is a central theme in modern materials science. researchgate.net For this compound, a detailed exploration of these weak forces is key to unlocking its potential in crystal engineering. Non-covalent interactions are the driving force in most biochemical processes and self-assembly, encompassing hydrogen bonds, van der Waals forces, and π-π interactions. nih.govnih.gov

π-π Stacking is another significant interaction that can influence crystal architecture. The aromatic ring of this compound can interact with the rings of neighboring molecules through π-π stacking, where the electron-rich π systems are attracted to one another. nih.gov These interactions often result in offset or parallel arrangements of the aromatic rings, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov

By systematically studying how modifications to the this compound structure affect the balance of these non-covalent forces, researchers can gain predictive control over the resulting solid-state architecture. This knowledge is essential for the rational design of new materials with desired physical and chemical properties.

Table 2: Key Non-Covalent Interactions in Benzamide Crystal Engineering

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Role in Crystal Packing | Reference |

| Strong Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Forms primary, directional synthons like dimers and chains. | nih.govresearchgate.net |

| Weak Hydrogen Bond | Aromatic/Methyl (C-H) | Carbonyl (C=O), Methoxy (B1213986) (O) | Stabilizes and links primary synthons into higher-dimensional networks. | nih.govnih.gov |

| π-π Stacking | Benzene (B151609) Ring (π-system) | Benzene Ring (π-system) | Contributes to packing efficiency and formation of columnar structures. | nih.gov |

| van der Waals Forces | All atoms | All atoms | General, non-directional space-filling interactions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethoxybenzamide?

- Methodological Answer : A standard approach involves coupling 2,4-dimethoxybenzoyl chloride with amine derivatives under controlled conditions. For example, in the synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide, the reaction uses 2,4-dimethoxybenzoyl chloride (1.2 equiv) with an aniline derivative in THF at 0°C, followed by warming to room temperature and heating to 65°C for 12 hours. Yields (~48%) can be improved by optimizing stoichiometry, solvent choice (e.g., THF vs. DMSO), and reaction time . Additionally, this compound is commercially available as a building block (EN300-6230123) for modular synthesis .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide was confirmed via <sup>1</sup>H NMR (400 MHz, DMSO-d6), showing distinct aromatic proton signals (δ 7.51–8.25 ppm) and methoxy group resonances (δ 3.8–4.0 ppm) . Computational tools like graph-machine models (e.g., GM26) can predict <sup>13</sup>C NMR chemical shifts with high accuracy, aiding in spectral interpretation for novel analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

- Methodological Answer : Low yields (e.g., 48% in ) often arise from incomplete coupling or side reactions. Strategies include:

- Catalyst optimization : Use of DIPEA (2.0 equiv) as a base to enhance nucleophilicity .

- Temperature control : Gradual warming from 0°C to 65°C to minimize decomposition.

- Solvent screening : Polar aprotic solvents (e.g., DMSO, THF) improve solubility of intermediates .

- Purification : Recrystallization with ethanol/water mixtures enhances purity .

Q. What computational approaches predict the reactivity or spectral properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/6–311+G(d,p)) model reaction mechanisms, such as hydroxyl radical interactions in degradation studies . For spectral prediction, graph-machine models (e.g., GM26) estimate <sup>13</sup>C NMR shifts with deviations <3 ppm, validated against experimental data for analogs like 2,3-dimethoxybenzamide .

Q. How does structural modification of this compound derivatives influence biological activity?

- Methodological Answer : Substituent effects are critical. For example, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide (WAY-270360) acts as a sirtuin modulator and EGFR inhibitor due to the benzimidazole moiety enhancing target binding. Systematic SAR studies should:

- Vary substituents : Test electron-donating (e.g., methoxy) vs. electron-withdrawing groups on the benzamide core.

- Assay binding affinity : Use enzymatic assays (e.g., IC50 measurements) to quantify inhibition .

Q. How can contradictions in spectral or reactivity data be resolved for this compound analogs?

- Methodological Answer : Discrepancies in NMR shifts or reaction outcomes may arise from solvent polarity, tautomerism, or crystallinity. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products